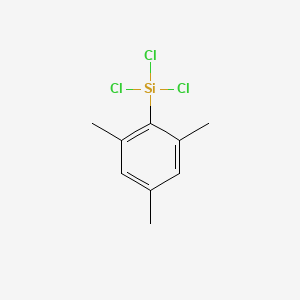![molecular formula C12H18ClNO6S2 B14717663 [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22964-43-8](/img/structure/B14717663.png)
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H18ClNO6S2 and a molecular weight of 371.8574 g/mol . This compound is known for its unique structure, which includes a 3-chlorophenyl group, an imino group, and two methanesulfonate groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves several steps. One common method includes the reaction of 3-chloroaniline with diethyl oxalate to form an intermediate, which is then treated with methanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. The methanesulfonate groups can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:
This compound: This compound has similar structural features but different substituents, leading to variations in chemical reactivity and applications.
[(3-Bromophenyl)imino]diethane-2,1-diyl dimethanesulfonate:
Propiedades
Número CAS |
22964-43-8 |
|---|---|
Fórmula molecular |
C12H18ClNO6S2 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
2-[3-chloro-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H18ClNO6S2/c1-21(15,16)19-8-6-14(7-9-20-22(2,17)18)12-5-3-4-11(13)10-12/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
VOWIAMSTGAPZSM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



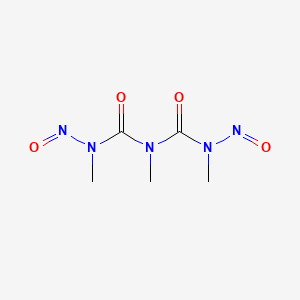
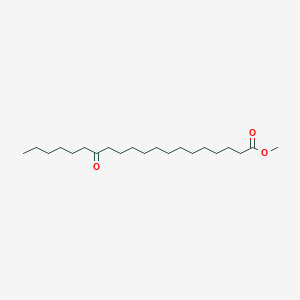
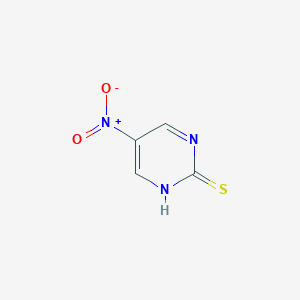
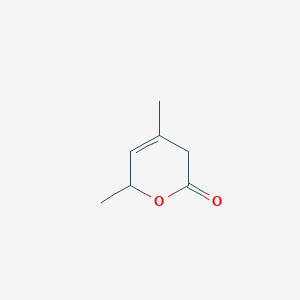
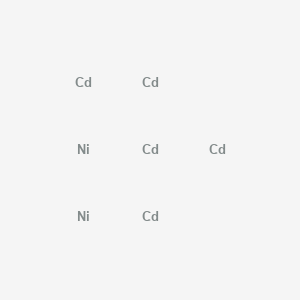
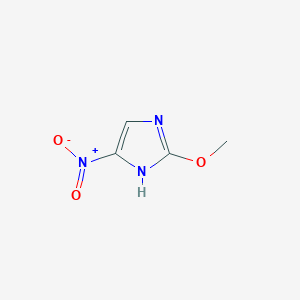
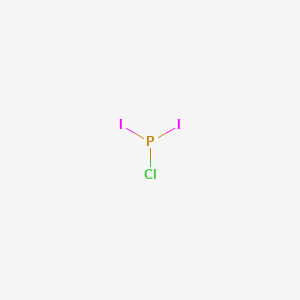

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

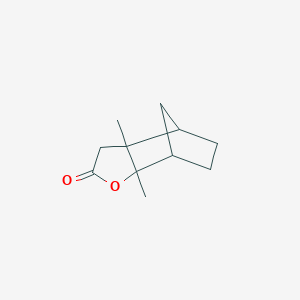
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
